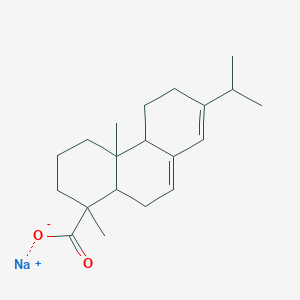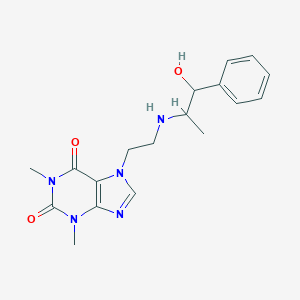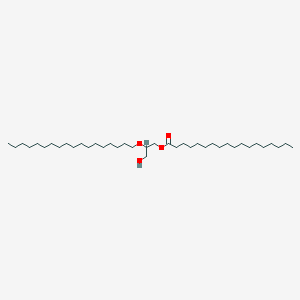
2-Pyrrolidinone, 1-(4-(1-pyrrolidinyl)butyl)-
Descripción general
Descripción
2-Pyrrolidinone, 1-(4-(1-pyrrolidinyl)butyl)- is a chemical compound that is commonly used in scientific research. It is also known as N-Butyl-4-piperidone or NBP. This compound has been shown to have a wide range of biochemical and physiological effects, making it a useful tool for researchers in many different fields. In
Mecanismo De Acción
The mechanism of action of 2-Pyrrolidinone, 1-(4-(1-pyrrolidinyl)butyl)- is not fully understood. However, it has been shown to interact with a variety of different molecular targets in the brain, including dopamine receptors and NMDA receptors. These interactions may contribute to the compound's neuroprotective effects.
Biochemical and Physiological Effects
2-Pyrrolidinone, 1-(4-(1-pyrrolidinyl)butyl)- has a number of biochemical and physiological effects. It has been shown to increase the release of dopamine and other neurotransmitters in the brain, which may contribute to its neuroprotective effects. Additionally, NBP has been shown to have antioxidant properties, which may help to protect against oxidative stress and neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Pyrrolidinone, 1-(4-(1-pyrrolidinyl)butyl)- in lab experiments is its wide range of biochemical and physiological effects. This makes it a useful tool for researchers in many different fields. Additionally, NBP is relatively easy to synthesize and purify, making it accessible to many different labs. However, one limitation of using NBP is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are many potential future directions for research on 2-Pyrrolidinone, 1-(4-(1-pyrrolidinyl)butyl)-. One area of interest is the compound's potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the compound's mechanism of action and to identify any potential side effects or limitations. Finally, there may be opportunities to develop new derivatives of NBP that have even greater neuroprotective effects.
Aplicaciones Científicas De Investigación
2-Pyrrolidinone, 1-(4-(1-pyrrolidinyl)butyl)- has a wide range of scientific research applications. It has been used in studies related to neurotransmitter release, drug addiction, and neurodegenerative diseases such as Alzheimer's and Parkinson's. In particular, NBP has been shown to have neuroprotective effects, making it a promising candidate for the treatment of these diseases.
Propiedades
Número CAS |
14052-94-9 |
|---|---|
Nombre del producto |
2-Pyrrolidinone, 1-(4-(1-pyrrolidinyl)butyl)- |
Fórmula molecular |
C12H22N2O |
Peso molecular |
210.32 g/mol |
Nombre IUPAC |
1-(4-pyrrolidin-1-ylbutyl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H22N2O/c15-12-6-5-11-14(12)10-4-3-9-13-7-1-2-8-13/h1-11H2 |
Clave InChI |
FDNVDBVUIXCOFK-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CCCCN2CCCC2=O |
SMILES canónico |
C1CCN(C1)CCCCN2CCCC2=O |
Otros números CAS |
14052-94-9 |
Sinónimos |
1-(4-Pyrrolizinobutyl)-2-pyrrolidone |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





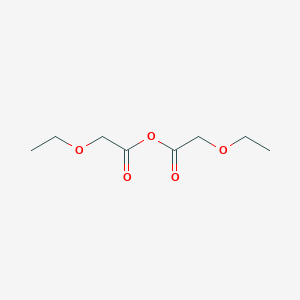
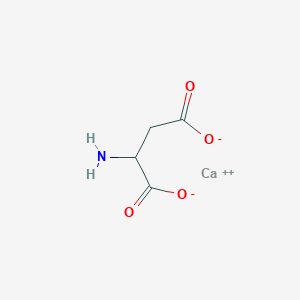
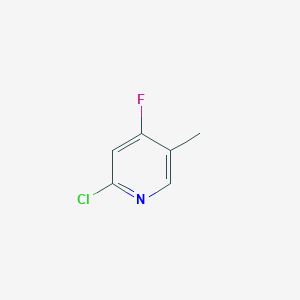

![6-(2-Diethylaminoethylamino)-2,4,9-(trimethyl)thiochromeno[2,3-b]pyridin-5-one](/img/structure/B87529.png)

![5'-Bromospiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B87538.png)
